![molecular formula C24H25N3O6 B2832352 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate CAS No. 1240809-40-8](/img/structure/B2832352.png)
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate
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Description
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate is a useful research compound. Its molecular formula is C24H25N3O6 and its molecular weight is 451.479. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
The cyclobutane subunit is prevalent in various drugs and drug prototypes. For instance, boceprevir, an antiviral medication, contains a cyclobutane motif. Researchers have identified cyclobutane-containing natural products with antibacterial, antiviral, and immunosuppressant properties. The [2 + 2] cycloaddition method is commonly used to synthesize cyclobutanes, making it relevant for drug discovery .
Chemical Biology and Structural Modification
Cyclobutane motifs serve as crucial synthetic building blocks in medicinal chemistry. Incorporating cyclobutane subunits into drug molecules can enhance clinical efficacy and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Notably, Pfizer’s Xeljanz, a potent medication for rheumatoid arthritis, features a cyclobutane structure. Abrocitinib, approved by the FDA, also contains a 1,3-disubstituted cyclobutane motif .
Organic Synthesis and Reaction Mechanisms
The [2 + 2] cycloaddition reaction plays a central role in synthesizing cyclobutanes. Researchers have explored various reaction mechanisms to achieve selective and efficient synthesis of cyclobutane-containing natural products. Understanding these mechanisms contributes to the development of novel synthetic strategies .
Heterocyclic Chemistry and Pyrazole Derivatives
The compound’s structure includes a pyrazole moiety. Pyrazole derivatives exhibit diverse biological activities and are essential in drug design. Investigating the reactivity of this compound toward pyrazole formation could lead to novel derivatives with specific pharmacological properties .
Enantioselective Annulations and Functionalized Cyclohexenes
Researchers have developed highly enantioselective [4 + 2] annulations using amino acid-based bifunctional phosphines. These reactions provide access to optically enriched functionalized cyclohexenes. Exploring the reactivity of our compound in such annulations could yield valuable insights .
properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-31-20-6-4-5-18(13-20)26-21(28)14-32-19-9-7-17(8-10-19)23(30)33-15-22(29)27-24(16-25)11-2-3-12-24/h4-10,13H,2-3,11-12,14-15H2,1H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNLLIHJJZHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OCC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclopentyl)carbamoyl]methyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}benzoate |
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